5-[2-(3-METHOXYPHENYL)ACETAMIDO]-2-(METHYLAMINO)-1,3-THIAZOLE-4-CARBOXAMIDE
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Overview
Description
5-[2-(3-METHOXYPHENYL)ACETAMIDO]-2-(METHYLAMINO)-1,3-THIAZOLE-4-CARBOXAMIDE is a complex organic compound featuring a thiazole ring, which is a five-membered heterocyclic motif comprising sulfur and nitrogen atoms. The thiazole ring is significant in medicinal chemistry due to its presence in various biologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-(3-METHOXYPHENYL)ACETAMIDO]-2-(METHYLAMINO)-1,3-THIAZOLE-4-CARBOXAMIDE typically involves multi-step organic reactionsCommon reagents used in these reactions include thionyl chloride, methanol, and various amines .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
5-[2-(3-METHOXYPHENYL)ACETAMIDO]-2-(METHYLAMINO)-1,3-THIAZOLE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the thiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles like amines and thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
5-[2-(3-METHOXYPHENYL)ACETAMIDO]-2-(METHYLAMINO)-1,3-THIAZOLE-4-CARBOXAMIDE has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-[2-(3-METHOXYPHENYL)ACETAMIDO]-2-(METHYLAMINO)-1,3-THIAZOLE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to changes in cellular pathways and physiological effects .
Comparison with Similar Compounds
Similar Compounds
Dabrafenib: Contains a thiazole ring and is used as an anticancer agent.
Dasatinib: Another thiazole-containing compound with anticancer properties.
Patellamide A: Features a thiazole ring and has potential therapeutic applications.
Uniqueness
5-[2-(3-METHOXYPHENYL)ACETAMIDO]-2-(METHYLAMINO)-1,3-THIAZOLE-4-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxyphenyl and acetamido groups contribute to its reactivity and potential therapeutic applications .
Properties
IUPAC Name |
5-[[2-(3-methoxyphenyl)acetyl]amino]-2-(methylamino)-1,3-thiazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O3S/c1-16-14-18-11(12(15)20)13(22-14)17-10(19)7-8-4-3-5-9(6-8)21-2/h3-6H,7H2,1-2H3,(H2,15,20)(H,16,18)(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVXUJGFKUHJFLC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC(=C(S1)NC(=O)CC2=CC(=CC=C2)OC)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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